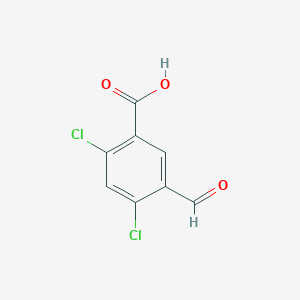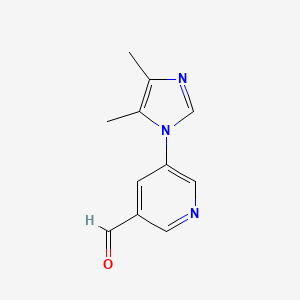
5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, which may be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylimidazole: Shares the imidazole ring but lacks the pyridine ring.
Pyridine-3-carbaldehyde: Contains the pyridine ring with an aldehyde group but lacks the imidazole ring.
5-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but without the dimethyl substitution on the imidazole ring.
Uniqueness
5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the dimethyl-substituted imidazole ring and the pyridine ring with an aldehyde group
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(4,5-dimethylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-8-9(2)14(7-13-8)11-3-10(6-15)4-12-5-11/h3-7H,1-2H3 |
InChI Key |
QCBAIKLMOOKIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CN=CC(=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



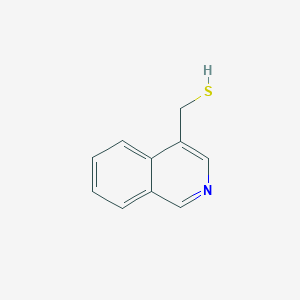
amine](/img/structure/B13287126.png)

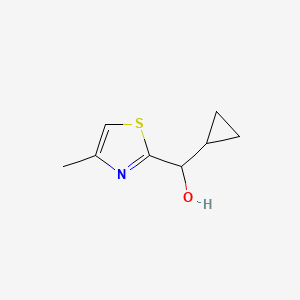

![6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287154.png)
![4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13287162.png)

![2-[(Dimethylamino)methylidene]cycloheptan-1-one](/img/structure/B13287170.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol](/img/structure/B13287174.png)
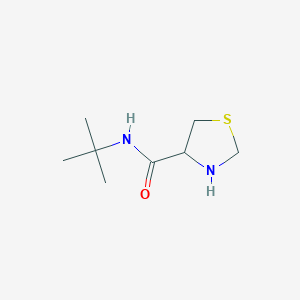
amine](/img/structure/B13287193.png)
